molecular formula C16H18FN5O2S2 B2487562 2-((5-(4-(3-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-19-6

2-((5-(4-(3-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No. B2487562
CAS RN: 1105199-19-6
M. Wt: 395.47
InChI Key: LFBIZUNTCMNMHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole amide compounds, including derivatives similar to our compound of interest, involves starting materials like aminothiourea and carbon disulfide. These compounds undergo a series of reactions to introduce various functional groups, including piperazine and fluorobenzoyl moieties, which are characterized by techniques like NMR, IR, ESI-MS, and elemental analysis to confirm their structures (Xia, 2015).

Molecular Structure Analysis

The molecular structure of derivatives closely related to our compound shows that despite similar molecular conformations, the presence of different substituents can significantly alter intermolecular interactions. For instance, derivatives with a 3-fluorobenzoyl group can form hydrogen bonds leading to a three-dimensional structure, highlighting the importance of specific functional groups in defining the molecular architecture (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-thiadiazole derivatives often focus on enhancing their biological activity. For example, modifications on the piperazine and thiadiazole components have been explored to improve antibacterial and antiviral activities, demonstrating the compound's reactivity and potential for targeted biological applications (Qi, 2014).

Physical Properties Analysis

Physical properties such as solubility and crystalline structure play a crucial role in the drug development process. The specific layout of atoms within compounds like our subject influences these properties, which are essential for determining the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are pivotal for the compound's application in medicine. Studies on related 1,3,4-thiadiazole derivatives reveal significant antibacterial and antileishmanial activities, suggesting the potential of such compounds in treating diseases caused by bacteria and protozoa (Foroumadi et al., 2005).

Scientific Research Applications

  • Synthesis and Biological Activities of Thiadiazole Amide Derivatives : A study by Xia (2015) involved the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015).

  • Antileishmanial Activity of Thiadiazole Derivatives : Foroumadi et al. (2005) synthesized a series of 1,3,4-thiadiazoles with strong leishmanicidal activity against Leishmania major, indicating potential use in treating leishmaniasis (Foroumadi et al., 2005).

  • Antibacterial Activities of Piperazine Derivatives : Research by Qi (2014) involved synthesizing 1,3,4-thiadiazol-2-sulfonyl piperazine derivatives, showing notable antibacterial activities against various microbial strains (Qi, 2014).

  • Molecular Structures and Intermolecular Interactions : A study by Mahesha et al. (2019) analyzed the molecular structures of related piperazines, revealing different intermolecular interactions based on their molecular conformations (Mahesha et al., 2019).

  • Antitumor and Antioxidant Evaluation of Thiadiazoles : Hamama et al. (2013) synthesized various N-substituted-2-amino-1,3,4-thiadiazoles, some of which exhibited promising antitumor and antioxidant activities (Hamama et al., 2013).

  • Synthesis of Constrained Butyrophenones : Raviña et al. (2000) prepared butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic agents (Raviña et al., 2000).

  • Synthesis of Nonionic Surfactants with Microbiological Activities : Abdelmajeid et al. (2017) developed novel Thiadiazolyl Piperidine and Piperazine compounds with antimicrobial activities and evaluated their properties as nonionic surfactants (Abdelmajeid et al., 2017).

properties

IUPAC Name

2-[[5-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S2/c1-18-13(23)10-25-16-20-19-15(26-16)22-7-5-21(6-8-22)14(24)11-3-2-4-12(17)9-11/h2-4,9H,5-8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBIZUNTCMNMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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